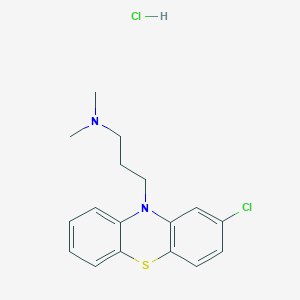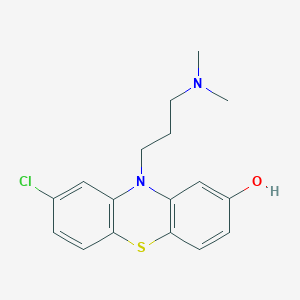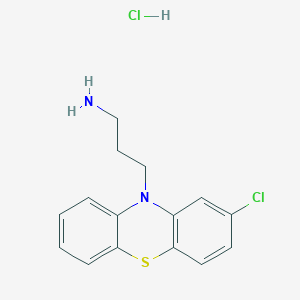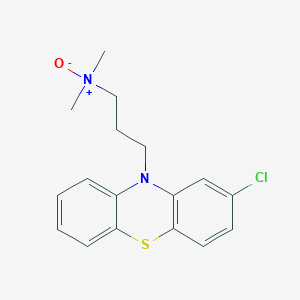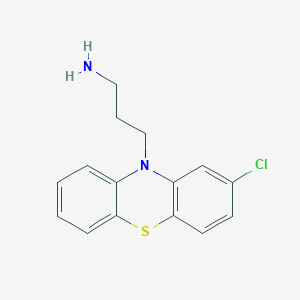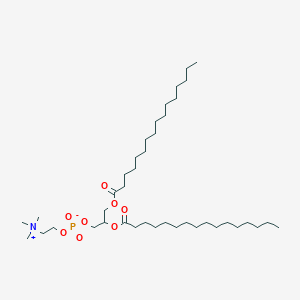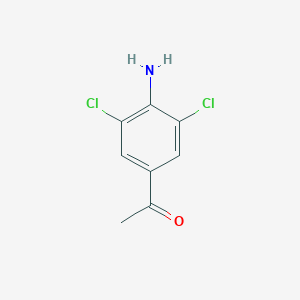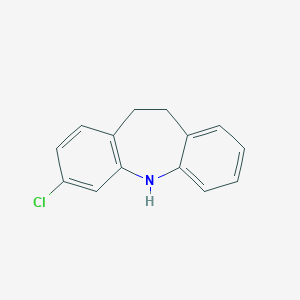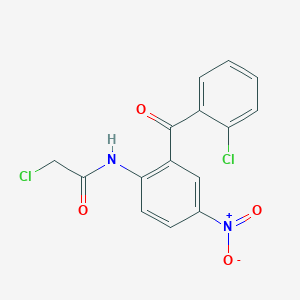
2,6-Dichlorodiphenylamine
Übersicht
Beschreibung
2,6-Dichlorodiphenylamine is an organic compound with the molecular formula C12H9Cl2N. It is a derivative of diphenylamine, where two chlorine atoms are substituted at the 2 and 6 positions of the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 2,6-Dichlordiphenylamin beinhaltet typischerweise die Acylierung von Phenylamin mit Chloracetylchlorid in einem Toluollösungsmittel. Die Reaktion wird bei Temperaturen von 25 °C bis 60 °C durchgeführt, gefolgt von einer Erwärmung auf 88-90 °C für mehrere Stunden . Eine weitere Methode beinhaltet die Verwendung von 2,6-Dichlorphenol und Anilin in Gegenwart eines Phasentransferkatalysators wie Tetradecyltrimethylammoniumbromid .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden beinhalten häufig die Verwendung von starken Basen wie Natriumhydroxid oder Kaliumhydroxid, um die Umlagerungsreaktionen zu erleichtern. Der Prozess ist für eine hohe Ausbeute und geringe Umweltbelastung optimiert, wobei die Reaktionsbedingungen sorgfältig gesteuert werden, um die Reinheit des Produkts sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2,6-Dichlordiphenylamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chloratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, obwohl spezifische Bedingungen und Reagenzien für diese Transformationen erforderlich sind.
Häufige Reagenzien und Bedingungen:
Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat werden häufig verwendet.
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat können eingesetzt werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen verschiedene Derivate von 2,6-Dichlordiphenylamin mit verschiedenen funktionellen Gruppen liefern .
Wissenschaftliche Forschungsanwendungen
2,6-Dichlordiphenylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2,6-Dichlordiphenylamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Als Analogon von Diclofenac wirkt es als Cyclooxygenase-(COX)-Inhibitor, blockiert die Aktivität des Enzyms und reduziert Entzündungen . Die Anti-Candida-albicans-Aktivität der Verbindung wird auf ihre Fähigkeit zurückgeführt, die Zellmembran des Pilzes zu stören, was zum Zelltod führt .
Ähnliche Verbindungen:
Diclofenac: Ein bekanntes nichtsteroidales Antirheumatikum mit ähnlichen COX-inhibitorischen Eigenschaften.
2,6-Dichloroanilin: Ein weiteres chloriertes Derivat von Anilin mit unterschiedlichen chemischen Eigenschaften und Anwendungen.
Einzigartigkeit: 2,6-Dichlordiphenylamin ist aufgrund seiner doppelten Chlorsubstitution einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, sowohl als entzündungshemmendes Mittel als auch als Anti-Candida-albicans-Verbindung zu wirken, unterscheidet es von anderen ähnlichen Verbindungen .
Wirkmechanismus
The mechanism of action of 2,6-Dichlorodiphenylamine involves its interaction with specific molecular targets. As an analogue of diclofenac, it acts as a cyclooxygenase (COX) inhibitor, blocking the enzyme’s activity and reducing inflammation . The compound’s anti-Candida albicans activity is attributed to its ability to disrupt the cell membrane of the fungus, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Diclofenac: A well-known nonsteroidal anti-inflammatory drug with similar COX inhibitory properties.
2,6-Dichloroaniline: Another chlorinated derivative of aniline with different chemical properties and applications.
Uniqueness: 2,6-Dichlorodiphenylamine is unique due to its dual chlorine substitution, which imparts distinct chemical and biological properties. Its ability to act as both an anti-inflammatory agent and an anti-Candida albicans compound sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2,6-dichloro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUUZPLYVVQTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165213 | |
| Record name | 2,6-Dichloro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15307-93-4 | |
| Record name | 2,6-Dichloro-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-N-phenylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLORO-N-PHENYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5D4MZM3NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

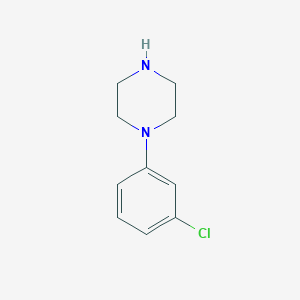
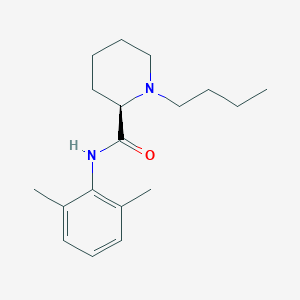
![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)
